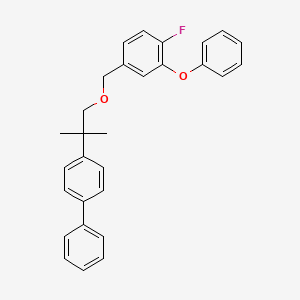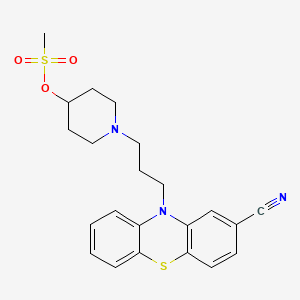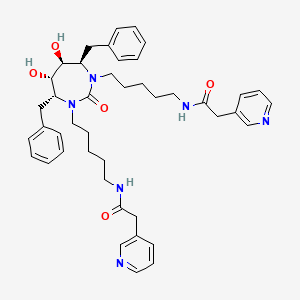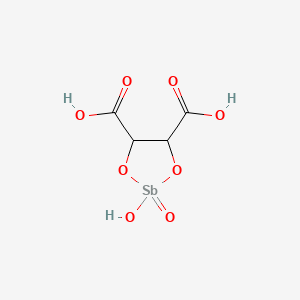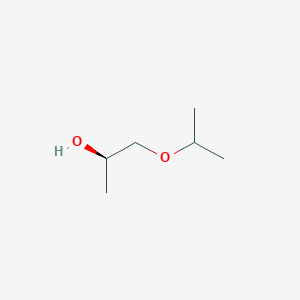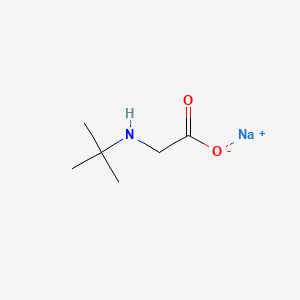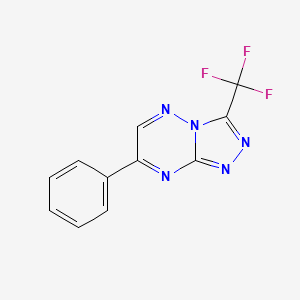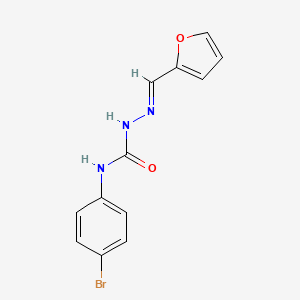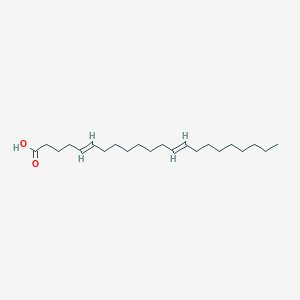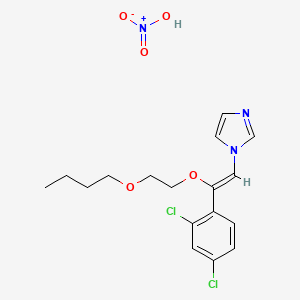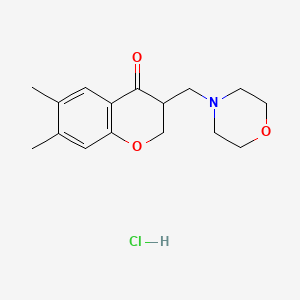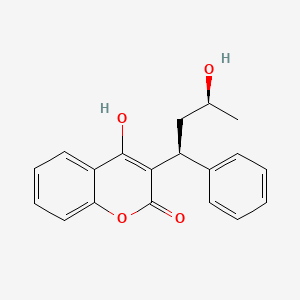
S,S-Warfarin alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S-Warfarin alcohol: is a stereoisomer of warfarin, a well-known anticoagulant used to prevent blood clot formation. Warfarin exists as a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each with distinct pharmacological properties. This compound is one of the metabolites formed during the reduction of S-warfarin. This compound retains some anticoagulant activity and is of interest in pharmacological and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S,S-Warfarin alcohol can be synthesized through the reduction of S-warfarin. The reduction process typically involves the use of human liver cytosol, which contains enzymes such as carbonyl reductase-1 and aldo-keto reductase-1C3. These enzymes catalyze the reduction of the carbonyl group at position 11 of S-warfarin to form this compound .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific use in research rather than therapeutic applications. the synthesis can be scaled up using bioreactors containing the necessary enzymes and cofactors to facilitate the reduction process under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: S,S-Warfarin alcohol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the carbonyl group, regenerating S-warfarin.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: S-warfarin.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
S,S-Warfarin alcohol has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and clearance of warfarin and its metabolites.
Enzyme Kinetics: Investigating the activity of reductase enzymes involved in the metabolism of warfarin.
Drug Interactions: Understanding how different drugs interact with warfarin and its metabolites.
Toxicology: Assessing the potential toxic effects of warfarin metabolites on various biological systems
Mécanisme D'action
S,S-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKORC1). This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to reduced blood clotting ability .
Comparaison Avec Des Composés Similaires
R,S-Warfarin alcohol: Another stereoisomer of warfarin alcohol with different pharmacological properties.
R-Warfarin: The R-enantiomer of warfarin, which is less potent as an anticoagulant compared to S-warfarin.
S-Warfarin: The S-enantiomer of warfarin, which is more potent and commonly used in clinical settings
Uniqueness: S,S-Warfarin alcohol is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereospecificity affects its pharmacokinetics, pharmacodynamics, and overall biological activity, making it a valuable compound for research purposes .
Propriétés
Numéro CAS |
40281-80-9 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-hydroxy-3-[(1S,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m0/s1 |
Clé InChI |
ZUJMMGHIYSAEOU-WFASDCNBSA-N |
SMILES isomérique |
C[C@@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


